

EC0489: A Folate Receptor-Targeted Vinca Alkaloid Conjugate for Antineoplastic Therapy

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Compound of Interest

Compound Name: EC0489

Cat. No.: B1263567

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An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC0489 is a novel, folate receptor (FR)-targeted small molecule drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent to cancer cells overexpressing the folate receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical development of **EC0489**, detailing its mechanism of action, available efficacy and safety data, and the experimental methodologies relevant to its evaluation. By leveraging the high affinity of folic acid for its receptor, which is frequently upregulated in a variety of solid tumors, **EC0489** aims to increase the therapeutic index of its cytotoxic payload, a derivative of the vinca alkaloid, desacetylvinblastine hydrazide. This targeted delivery strategy is designed to concentrate the antineoplastic agent at the tumor site, thereby minimizing systemic exposure and associated toxicities.

Introduction to EC0489

EC0489 is a conjugate of a folic acid analog and the microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH)[1]. The rationale behind its design is to exploit the overexpression of the folate receptor on the surface of many cancer cells, including those of ovarian, lung, and breast cancers, while sparing normal tissues that express low levels of this receptor[1]. This targeted approach allows for the delivery of a highly potent vinca alkaloid

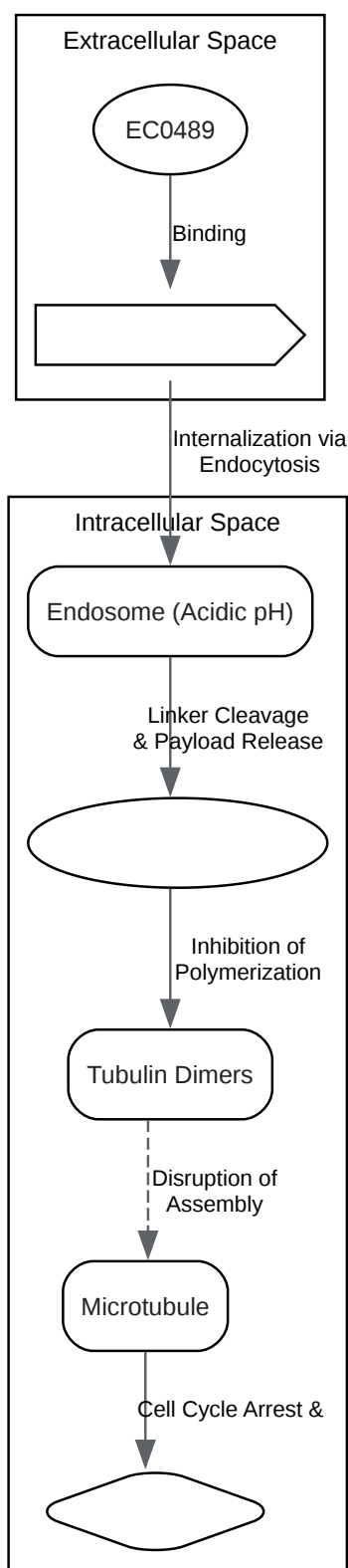
directly to the tumor cells, enhancing its anti-cancer activity while potentially reducing the dose-limiting toxicities associated with untargeted chemotherapy.

Mechanism of Action

The mechanism of action of **EC0489** is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

2.1. Folate Receptor-Mediated Endocytosis

The targeting moiety of **EC0489**, a folic acid analog, binds with high affinity to the folate receptor on the surface of cancer cells. Upon binding, the **EC0489**-receptor complex is internalized into the cell via receptor-mediated endocytosis[2]. The complex is trafficked into endosomes, where the acidic environment facilitates the cleavage of the linker connecting the folate analog to the cytotoxic payload.



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Figure 1: Mechanism of action of **EC0489**. (Max Width: 760px)

2.2. Microtubule Disruption and Apoptosis

Once released into the cytoplasm, the desacetylvinblastine hydrazide payload binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly and disassembly dynamics of microtubules, which are critical components of the cytoskeleton and the mitotic spindle[2]. The interference with microtubule function leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death)[2].

Preclinical Data

While comprehensive quantitative preclinical data for **EC0489** is not extensively available in the public domain, studies on closely related folate-vinca alkaloid conjugates provide insights into its potential efficacy.

3.1. In Vitro Cytotoxicity

EC0489 has been shown to exhibit potent and dose-responsive cytotoxic activity against folate receptor-positive cancer cell lines in vitro. The specific IC50 values for **EC0489** are not publicly disclosed, but related compounds like EC140 (a similar folate-DAVLBH conjugate) have demonstrated high potency against FR-positive cells[3].

Table 1: Representative In Vitro Cytotoxicity Data for a Folate-Vinca Alkaloid Conjugate (EC140)

Cell Line	Folate Receptor Status	IC50 (nM)
KB	Positive	~10
M109	Positive	~20
4T1-C12	Negative	>1000

(Data is representative for a similar compound, EC140, and not **EC0489** specifically. Actual values for **EC0489** may vary.)

3.2. In Vivo Efficacy

Preclinical studies in animal models bearing folate receptor-positive tumors have demonstrated the anti-tumor activity of **EC0489**. In a Phase 1 clinical trial announcement, it was mentioned that laboratory research using **EC0489** has shown activity against tumors in animals[3].

A study on a similar folate-vinca alkaloid conjugate, EC140, showed enduring complete responses in mice with established subcutaneous tumors[3]. Treatment with the targeted conjugate was significantly more effective and better tolerated than the unconjugated DAVLBH drug administered at its maximum tolerated dose (MTD)[3].

Table 2: Summary of In Vivo Efficacy of a Folate-Vinca Alkaloid Conjugate (EC140) in a Xenograft Model

Treatment Group	Dosing Regimen	Tumor Growth Inhibition	Survival
Untreated Control	-	-	-
EC140	[Dose and schedule not specified]	Significant tumor regression	Increased survival
DAVLBH (unconjugated)	MTD	Minimal	No significant increase

(Data is representative for a similar compound, EC140, and not **EC0489** specifically. Actual values for **EC0489** may vary.)

Clinical Data

4.1. Phase 1 Clinical Trial

Endocyte, Inc. initiated a Phase 1, multi-center, open-label, dose-escalation study of **EC0489** in patients with refractory or metastatic solid tumors who had exhausted standard therapeutic options[3]. The primary objectives were to evaluate the safety and tolerability of **EC0489** and to determine the maximum tolerated dose (MTD)[1].

Table 3: Summary of Phase 1 Clinical Trial Results for **EC0489**

Parameter	Result
Patient Population	14 patients with refractory or advanced metastatic cancer (as of Dec 2009) [1]
Dosing Schedule	Intravenous bolus on days 1, 3, 5, 15, 17, and 19 of a 28-day cycle [1]
Dose Levels Tested	1, 2.5, and 5 mg/m ² [1]
Maximum Tolerated Dose (MTD)	2.5 mg/m ² on the tested schedule [1]
Dose-Limiting Toxicities (DLTs) at 5 mg/m ²	Grade 3 fatigue, muscle pain, and constipation (reversible) [1]
Most Common Adverse Event (\leq 2.5 mg/m ²)	Reversible Grade 2 peripheral sensory neuropathy [1]

| Pharmacokinetics (PK) | Biphasic elimination with a terminal half-life ($t_{1/2}$) of approximately 21 minutes. C_{max} and AUC increased linearly with dose[\[1\]](#). |

Experimental Protocols

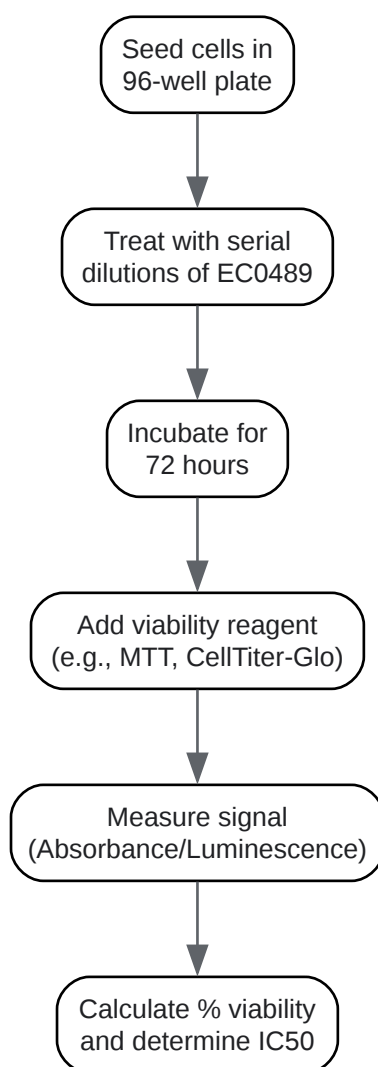
Detailed experimental protocols for the preclinical evaluation of **EC0489** are not publicly available. However, standard methodologies for assessing targeted drug conjugates are described below.

5.1. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

This assay determines the concentration of a drug that inhibits cell growth by 50% (IC₅₀).

- **Cell Seeding:** Cancer cells with varying levels of folate receptor expression are seeded in 96-well plates and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with serial dilutions of **EC0489** or a control compound for a specified period (e.g., 72 hours).
- **Viability Assessment:**

- MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
- CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence, which correlates with the number of viable cells, is measured.
- Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting viability against drug concentration.



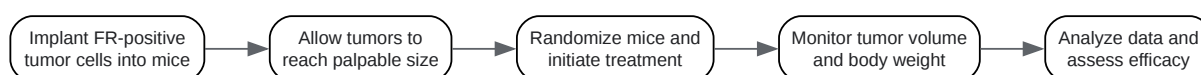
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Figure 2: General workflow for an in vitro cytotoxicity assay. (Max Width: 760px)

5.2. In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

- **Cell Implantation:** Human cancer cells (e.g., KB, IGROV-1) that express the folate receptor are subcutaneously injected into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
- **Treatment:** Mice are randomized into groups and treated with **EC0489**, a vehicle control, or a non-targeted control drug according to a specific dosing schedule (e.g., intravenous injections three times a week).
- **Monitoring:** Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors may be excised for further analysis.
- **Data Analysis:** Tumor growth curves are plotted for each treatment group, and tumor growth inhibition is calculated.

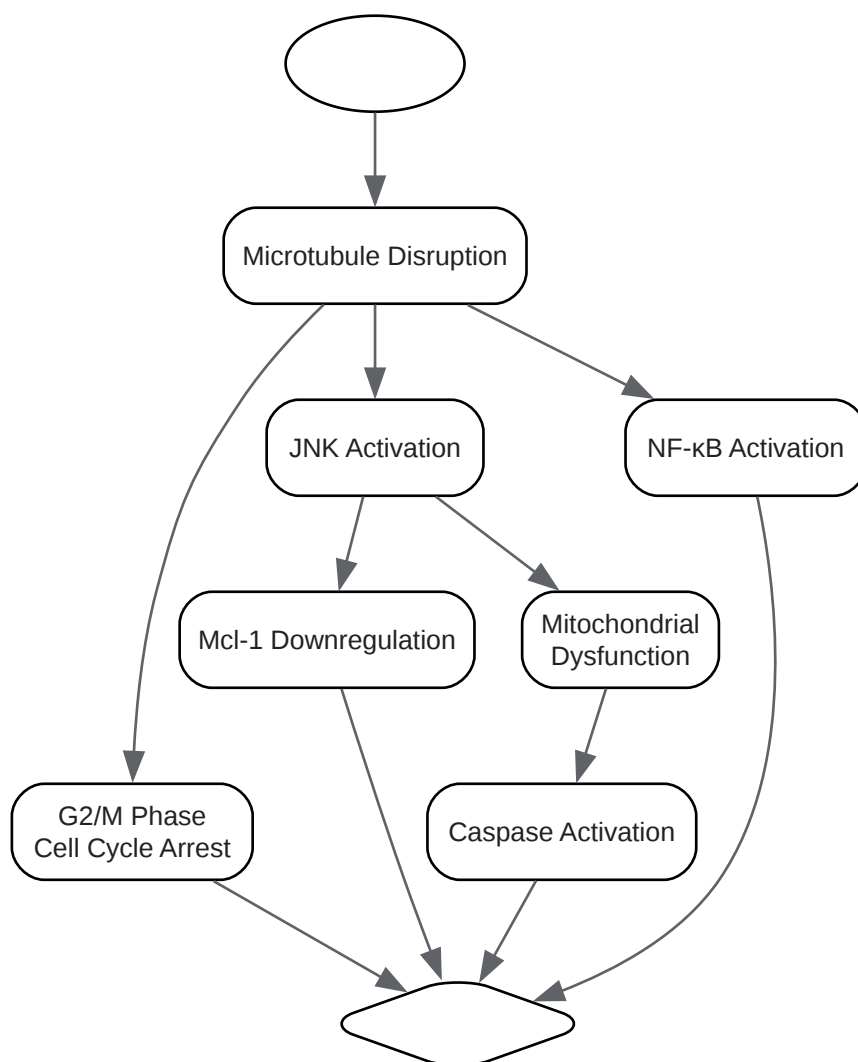


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Figure 3: General workflow for an in vivo xenograft study. (Max Width: 760px)

Signaling Pathways

The cytotoxic payload of **EC0489**, a vinca alkaloid derivative, induces apoptosis through the disruption of microtubule dynamics. This triggers a cascade of intracellular signaling events.



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Figure 4: Signaling pathways involved in vinca alkaloid-induced apoptosis. (Max Width: 760px)

Conclusion and Future Directions

EC0489 represents a promising strategy for the targeted therapy of folate receptor-positive cancers. Its mechanism of action, leveraging receptor-mediated endocytosis to deliver a potent microtubule inhibitor, has been validated in early clinical studies. The Phase 1 trial established a manageable safety profile and determined a maximum tolerated dose for further investigation.

Future research should focus on a more comprehensive preclinical characterization, including the generation of robust in vitro and in vivo datasets with a broader range of cancer models.

Further clinical development will be necessary to fully elucidate the efficacy of **EC0489** in specific cancer indications with high folate receptor expression. The development of companion diagnostics to identify patients most likely to benefit from this targeted therapy will also be crucial for its successful clinical translation.

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